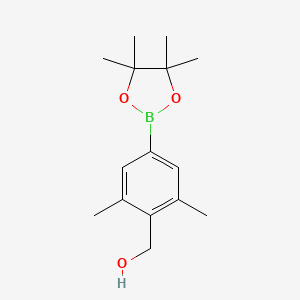

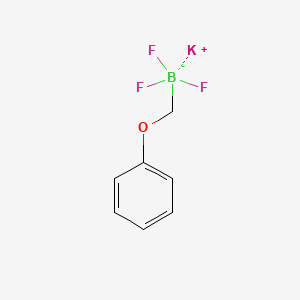

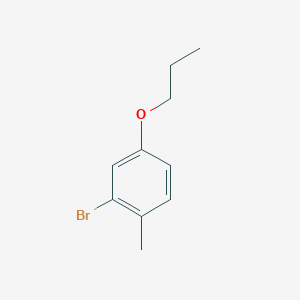

![molecular formula C9H8ClN3O2 B6342818 7-Chloro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester CAS No. 1273566-66-7](/img/structure/B6342818.png)

7-Chloro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Chloro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester (7-Cl-TPCA-EE) is an organic compound belonging to the triazole family of molecules. It has a wide range of uses, from pharmaceuticals to industrial chemicals. It is a versatile compound that can be used in many different ways. 7-Cl-TPCA-EE has several advantages, such as being relatively easy to synthesize, having a wide range of scientific applications, and exhibiting a range of biochemical and physiological effects.

Scientific Research Applications

Pharmacological Potentials

Triazole compounds, which include “7-Chloro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester”, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

2. Precursors of Diazo Compounds and Metal Carbenes The compound can be used as precursors of tautomeric 2-(diazomethyl)pyridines . This methodology represents a convenient tool for the synthesis of various types of nitrogen-containing heterocycles . Both noncatalytic transformations and cascade reactions involving metal carbenes, which have been intensively studied in recent years, are considered .

RORγt Inverse Agonists

The compound exhibits activity as RORγt inverse agonists . RORγt is a nuclear receptor that plays a crucial role in the regulation of immune responses, inflammation, and circadian rhythm.

PHD-1 Inhibitors

The compound also acts as PHD-1 inhibitors . PHD-1 is a prolyl hydroxylase domain protein that plays a key role in cellular responses to hypoxia or low oxygen conditions.

JAK1 and JAK2 Inhibitors

The compound is known to inhibit JAK1 and JAK2 . These are Janus kinases, a family of intracellular, nonreceptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway.

Treatment of Cardiovascular Disorders

The compound is utilized in the treatment of cardiovascular disorders . Cardiovascular disorders include conditions like heart disease, stroke, and high blood pressure.

Treatment of Type 2 Diabetes

The compound is used in the treatment of type 2 diabetes . Type 2 diabetes is a chronic condition that affects the way the body processes blood sugar (glucose).

Treatment of Hyperproliferative Disorders

The compound is used in the treatment of hyperproliferative disorders . Hyperproliferative disorders involve the rapid growth of cells, which can lead to conditions like cancer.

Mechanism of Action

Target of Action

Similar compounds with a triazole nucleus have been found to interact with a variety of enzymes and receptors, showing versatile biological activities . For instance, some pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been identified as novel CDK2 inhibitors .

Mode of Action

Compounds with similar structures have been shown to inhibit cdk2, a protein kinase involved in regulating the cell cycle . These compounds interact with CDK2, leading to significant alterations in cell cycle progression .

Biochemical Pathways

Based on the known action of similar compounds, it can be inferred that the compound may affect pathways related to cell cycle regulation . The inhibition of CDK2 can lead to cell cycle arrest, thereby affecting the proliferation of cells .

Result of Action

Similar compounds have been shown to exert significant inhibitory activity against certain cell lines, indicating potential cytotoxic activities . For instance, some compounds showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

properties

IUPAC Name |

ethyl 7-chlorotriazolo[1,5-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)8-6-4-3-5-7(10)13(6)12-11-8/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDPAASLTGBNMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=C(N2N=N1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

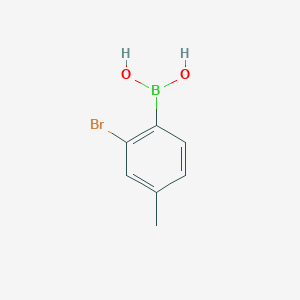

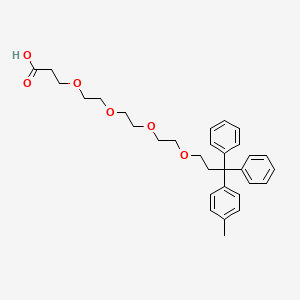

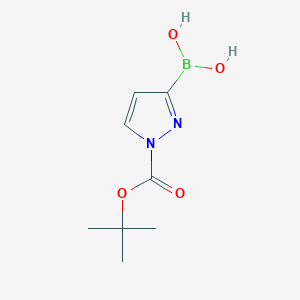

![Benzyl N-butyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate; 95%](/img/structure/B6342782.png)

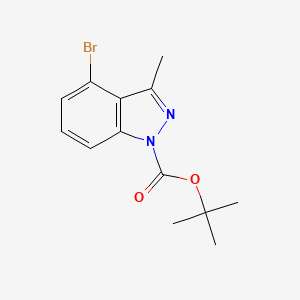

![[3-(5-Methoxy-1H-benzimidazol-2-yl)propyl]amine dihydrochloride](/img/structure/B6342823.png)